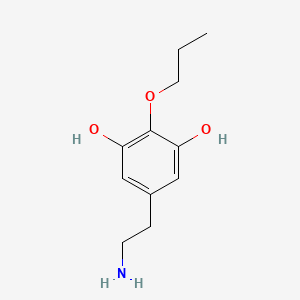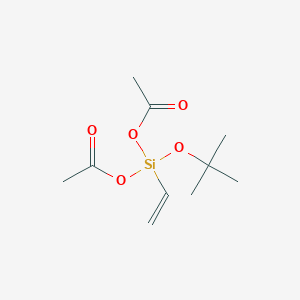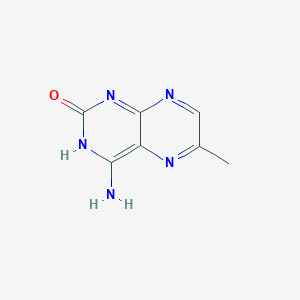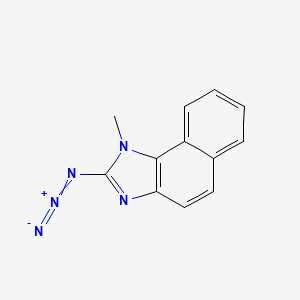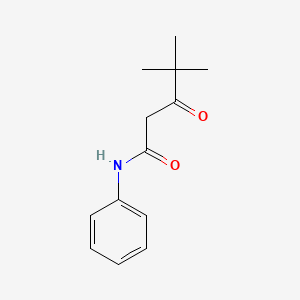![molecular formula C10H6Te2 B13799515 Naphtho[1,8-cd]-1,2-ditellurole CAS No. 52875-49-7](/img/structure/B13799515.png)
Naphtho[1,8-cd]-1,2-ditellurole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ditelluraacenaphthylene is a chemical compound that belongs to the class of organotellurium compounds It is derived from acenaphthylene, a polycyclic aromatic hydrocarbon, by substituting two hydrogen atoms with tellurium atoms at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ditelluraacenaphthylene typically involves the reaction of acenaphthylene with tellurium reagents under specific conditions. One common method is the reaction of acenaphthylene with tellurium tetrachloride (TeCl4) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium species. The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,2-Ditelluraacenaphthylene is not well-documented, as it is primarily synthesized for research purposes. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,2-Ditelluraacenaphthylene can undergo various types of chemical reactions, including:
Oxidation: The tellurium atoms in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: The compound can be reduced back to its original state using reducing agents like sodium borohydride (NaBH4).
Substitution: The tellurium atoms can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or nitric acid (HNO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in an inert atmosphere.
Substitution: Various organometallic reagents or halogenating agents under controlled conditions.
Major Products Formed
Oxidation: Oxidized tellurium species such as tellurium dioxide (TeO2).
Reduction: Regeneration of 1,2-Ditelluraacenaphthylene.
Substitution: Compounds with different functional groups replacing the tellurium atoms.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of 1,2-Ditelluraacenaphthylene involves its interaction with molecular targets through the tellurium atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical reactions. The exact molecular pathways and targets depend on the specific application and the nature of the interactions with other molecules.
類似化合物との比較
Similar Compounds
1,2-Ditelluraacenaphthene: Similar structure but with different substitution patterns.
1,2-Ditellurabenzene: A simpler aromatic compound with tellurium substitutions.
1,2-Ditelluranaphthalene: Another polycyclic aromatic compound with tellurium substitutions.
Uniqueness
1,2-Ditelluraacenaphthylene is unique due to its specific substitution pattern on the acenaphthylene backbone, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
52875-49-7 |
|---|---|
分子式 |
C10H6Te2 |
分子量 |
381.4 g/mol |
IUPAC名 |
2,3-ditelluratricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C10H6Te2/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H |
InChIキー |
VLAPSXYRIQJGEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)[Te][Te]C3=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B13799436.png)
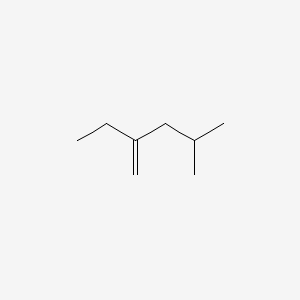
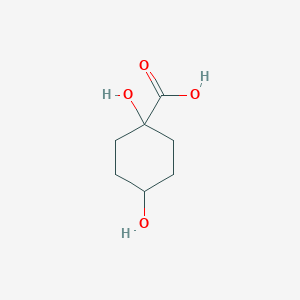
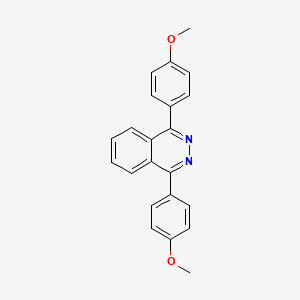

![1,4-Epithiopyrido[1,2-a]benzimidazole](/img/structure/B13799460.png)
![(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy(114C)hexanal](/img/structure/B13799462.png)
